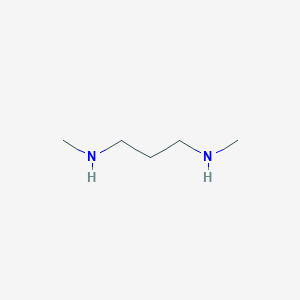

N,N'-Dimethyl-1,3-propanediamine

Beschreibung

Significance of N,N'-Dimethyl-1,3-propanediamine in Chemical Science

This compound (DMPA), an aliphatic diamine, is a compound of notable interest in the field of chemical science. google.com Its molecular structure, featuring a propane (B168953) backbone with two secondary amine groups, each bearing a methyl substituent, imparts a unique combination of basicity, nucleophilicity, and chelating properties. cymitquimica.com This distinct chemical nature makes it a valuable building block and reagent in a wide array of chemical transformations and applications.

The significance of DMPA stems from its versatility. It serves as a crucial intermediate in the synthesis of a diverse range of commercially important products, including surfactants, pharmaceuticals, and as a curing agent for epoxy resins. cymitquimica.comcetjournal.it Its ability to participate in various chemical reactions, such as alkylation and acylation, is a direct result of the reactivity of its amine functional groups. cymitquimica.com Furthermore, DMPA's role extends to catalysis, where it can act as a useful catalyst in reactions like the Knoevenagel condensation. In materials science, it is employed as a cross-linking agent for cellulose (B213188) fibers and as an anti-shrinking agent for leather. fishersci.ca The compound's utility is further enhanced by its solubility in water and many organic solvents. cymitquimica.com

Overview of Historical and Current Research Trajectories

Historically, research on this compound has been closely tied to its industrial production and application. Early investigations focused on establishing efficient synthesis routes. A common method involves a two-step process starting with the reaction of dimethylamine (B145610) and acrylonitrile (B1666552) to produce N,N-dimethyl-aminopropionitrile (DMAPN), which is then hydrogenated, often using a Raney-Ni catalyst, to yield DMPA. cetjournal.itresearchgate.net Over the years, research has aimed to optimize this process, moving from batch reactions to more efficient continuous-flow systems using fixed-bed reactors to improve yield, stability, and reduce energy consumption. google.comcetjournal.itresearchgate.net

Current research trajectories have expanded beyond synthetic methodology to explore the compound's more nuanced applications. A significant area of contemporary study is its use as a ligand in coordination chemistry. Researchers are investigating the formation and characterization of metal complexes with DMPA and its derivatives. For instance, the N3 tridentate ligand N,N-dimethyl-N'-(1-pyridinylmethylidene) propane-1,3-diamine (DPMPD), derived from DMPA, has been used to synthesize copper complexes with potential biocidal activity. samipubco.com Additionally, the microscopic protonation constants of DMPA have been a subject of academic inquiry, providing fundamental insights into its behavior in solution. acs.org The modification of polymers, such as polyacrylonitrile (B21495) fibers, with DMPA to create novel catalysts for asymmetric synthesis in aqueous media represents another cutting-edge research direction. rsc.org

Scope and Objectives of Academic Inquiry Pertaining to this compound

The academic inquiry into this compound is multifaceted, with objectives spanning fundamental understanding to practical application. A primary objective is the continued development of green and sustainable synthesis methods. This includes the exploration of novel catalysts and reaction conditions that maximize efficiency and minimize environmental impact. google.comresearchgate.net

Another key objective is the comprehensive characterization of its chemical and physical properties. This involves detailed spectroscopic and analytical studies to understand its structure, reactivity, and interactions with other molecules. nih.gov An important facet of this is the study of its protonation behavior and its role as a ligand in forming metal complexes, which is crucial for its application in catalysis and materials science. acs.orgnih.gov

Furthermore, a significant portion of academic research is focused on expanding the applications of DMPA. This includes its use as a building block for novel pharmaceuticals, with studies exploring its role in creating compounds for treating a range of diseases. The development of new materials, such as functionalized polymers and resins with enhanced properties, through the incorporation of DMPA is another active area of investigation. fishersci.carsc.org The overarching goal of this academic inquiry is to fully leverage the unique chemical attributes of this compound to drive innovation across various scientific and industrial sectors.

Chemical Compound Information

| Compound Name |

| This compound |

| N,N-dimethyl-aminopropionitrile |

| Acrylonitrile |

| Dimethylamine |

| N,N-dimethyl-N'-(1-pyridinylmethylidene) propane-1,3-diamine |

| Polyacrylonitrile |

| Copper |

| Raney-Ni |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H14N2 |

| Molar Mass | 102.18 g/mol |

| Boiling Point | 145 °C |

| Density | 0.817 g/mL at 25 °C |

| Refractive Index | 1.438 (n20/D) |

| CAS Number | 111-33-1 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-6-4-3-5-7-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUPIHHYKUEXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059398 | |

| Record name | N,N'-Dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-33-1 | |

| Record name | N,N′-Dimethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dimethyl-1,3-propylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1,N3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dimethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N′-Dimethyl-1,3-propylenediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY959B4RZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N,n Dimethyl 1,3 Propanediamine

Batch Synthesis Processes of N,N'-Dimethyl-1,3-propanediamine

Batch synthesis is a common production method for this compound, which is often carried out in a two-step reaction sequence. researchgate.net This process is characterized by its sequential loading of reactants into a reactor and the subsequent removal of the product batch upon reaction completion.

Two-Step Batch Reaction via N,N-Dimethylaminopropionitrile (DMAPN) Intermediateresearchgate.netgoogle.com

The prevalent batch method for synthesizing this compound involves the initial formation of a N,N-Dimethylaminopropionitrile (DMAPN) intermediate. researchgate.netgoogle.com This intermediate is then hydrogenated to yield the final product. researchgate.netmit-ivy.com

The synthesis commences with the Michael addition reaction between dimethylamine (B145610) and acrylonitrile (B1666552). mit-ivy.com These two primary reactants are combined to form the intermediate compound, N,N-Dimethylaminopropionitrile (DMAPN). researchgate.netgoogle.com Industrial processes may introduce a small amount of water to facilitate the addition reaction. mit-ivy.com

The second step of the batch process is the catalytic hydrogenation of the DMAPN intermediate. researchgate.netmit-ivy.com Raney-Nickel (Raney-Ni) is a commonly employed catalyst for this transformation. researchgate.netgoogle.com The hydrogenation is typically conducted in a kettle-type reactor. mit-ivy.com To minimize the formation of by-products such as secondary and tertiary amines, an aqueous solution of a caustic alkali or liquid ammonia (B1221849) is often added to the reaction mixture. mit-ivy.com

For the batch hydrogenation step, specific reaction conditions are maintained to optimize the yield of this compound. In a typical setup using a Raney-Ni catalyst in the presence of an aqueous caustic alkali solution, the reaction is carried out at a temperature of 90°C and a hydrogen pressure of approximately 3 MPa. google.com Under these conditions, yields of around 93% for this compound have been reported. google.comgoogle.com

Table 1: Batch Synthesis Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Catalyst | Raney-Ni |

| Co-catalyst/Additive | Caustic Alkali (aqueous solution) |

| Reaction Temperature | 90°C google.com |

| Hydrogen Pressure | ~3 MPa google.com |

| Yield | ~93% google.comgoogle.com |

Continuous Synthesis Processes of this compound

Continuous synthesis offers an alternative to batch processing, allowing for uninterrupted production and potentially greater efficiency and consistency for large-scale manufacturing. google.com

Fixed-Bed Reactor Systems for Continuous Productiongoogle.comresearchgate.netcetjournal.it

Continuous production of this compound is effectively achieved using a two-step process in fixed-bed reactors. researchgate.netcetjournal.it This method involves the continuous feeding of raw materials through a reactor packed with a stationary catalyst. google.com

The first step is the continuous synthesis of the N,N-Dimethylaminopropionitrile (DMAPN) intermediate from dimethylamine and acrylonitrile in a fixed-bed reactor. google.comresearchgate.net The resulting DMAPN can then be directly fed into a second fixed-bed reactor for hydrogenation without needing purification. google.com

In the hydrogenation stage, a Raney-Ni catalyst is also commonly used. google.comresearchgate.net The process can be optimized through various parameters. For instance, excellent conversion and selectivity (both exceeding 99.5%) have been achieved under specific conditions. researchgate.netcetjournal.it One optimized process reports using a DCF-1 Raney-Ni catalyst at a reaction temperature of 70°C and a pressure of 6 MPa. researchgate.net The liquid hourly space velocity (LHSV) was maintained at 0.3 h⁻¹, and sodium hydroxide (B78521) was used as a promoter. researchgate.net

Table 2: Continuous Synthesis Parameters for Hydrogenation

| Parameter | Value |

|---|---|

| Catalyst | DCF-1 Raney-Ni researchgate.net |

| Reactor Type | Fixed-Bed Reactor google.comresearchgate.netcetjournal.it |

| Reaction Temperature | 70°C researchgate.netcetjournal.it |

| Pressure | 6 MPa researchgate.netcetjournal.it |

| Liquid Hourly Space Velocity (LHSV) | 0.3 h⁻¹ researchgate.netcetjournal.it |

| Promoter | NaOH researchgate.netcetjournal.it |

| Conversion of DMAPN | >99.5% researchgate.net |

| Selectivity of this compound | >99.5% researchgate.net |

Advanced Catalytic Systems in Continuous Hydrogenation (e.g., ZL-311-R, Raney-Ni with Alkali Co-catalyst)

The efficiency of the continuous hydrogenation of DMAPN to DMAPA is highly dependent on the catalytic system employed. Advanced catalysts have been developed to achieve high conversion and selectivity.

ZL-311-R Catalyst: Research has demonstrated the successful use of the ZL-311-R catalyst in the continuous hydrogenation of DMAPN. cetjournal.itresearchgate.net In a fixed-bed reactor, this catalyst, when used with an alkali liquor such as sodium hydroxide (NaOH), has achieved conversion and selectivity rates exceeding 99.5%. cetjournal.itresearchgate.net

Raney-Ni with Alkali Co-catalyst: Raney-Nickel is a widely used catalyst for this hydrogenation step. cetjournal.itresearchgate.netgoogle.com Its performance is significantly enhanced by the presence of an alkali co-catalyst. Studies have shown that using a Raney-Ni catalyst, such as DCF-1Raney-Ni, with a co-catalyst like NaOH in an alcohol solution, can lead to conversion and selectivity rates for DMAPA that are both higher than 99.50%. researchgate.netgoogle.com The alkali co-catalyst can be a solution of NaOH, KOH, CsOH, or LiOH in methanol, ethanol (B145695), or water, with concentrations ranging from 0.1% to 40%. google.com The use of an alkaline alcohol solution as a co-catalyst is advantageous as alcohols can enhance hydrogen transfer and are easily removed from the final product. google.com

Optimization of Continuous Reaction Parameters (Temperature, Pressure, LHSV, Molar Ratios)

To maximize the yield and purity of this compound in a continuous flow system, careful optimization of reaction parameters is crucial. These parameters include temperature, pressure, liquid hourly space velocity (LHSV), and the molar ratios of the reactants.

For the initial synthesis of DMAPN from dimethylamine and acrylonitrile, optimal conditions in a continuous fixed-bed reactor have been identified. cetjournal.itresearchgate.netresearchgate.net In the second step, the hydrogenation of DMAPN to DMAPA, different optimal parameters are required.

Below is a table summarizing the optimized reaction parameters for both steps in the continuous synthesis of DMAPA.

| Reaction Step | Parameter | Optimized Value | Reference |

| DMAPN Synthesis | Temperature | 30°C | cetjournal.itresearchgate.netresearchgate.net |

| Pressure | 1.0 MPa | cetjournal.itresearchgate.netresearchgate.net | |

| LHSV | 1.1 - 4 h⁻¹ | cetjournal.itresearchgate.net | |

| Molar Ratio (DMA:ACN) | 1.00:1.00 | cetjournal.itresearchgate.netresearchgate.net | |

| DMAPA Hydrogenation | Temperature | 70°C | cetjournal.itresearchgate.netresearchgate.net |

| Pressure | 6 MPa | cetjournal.itresearchgate.netresearchgate.net | |

| LHSV | 0.3 h⁻¹ | cetjournal.itresearchgate.netresearchgate.net | |

| Co-catalyst | NaOH (alkali liquor) | cetjournal.itresearchgate.netresearchgate.net |

Under these optimized conditions, both the conversion of the starting materials and the selectivity towards the desired products (DMAPN in the first step and DMAPA in the second) have been reported to be higher than 99.5%. cetjournal.itresearchgate.netresearchgate.net

Environmental and Economic Considerations in Continuous Flow Synthesis

The shift from traditional batch processing to continuous flow synthesis for this compound offers significant environmental and economic advantages.

Environmental Benefits:

Reduced Waste: Continuous processes, particularly when optimized, can achieve near-quantitative conversion and selectivity, minimizing the formation of byproducts and reducing waste streams. cetjournal.itresearchgate.netresearchgate.netgoogle.com

Energy Savings: Continuous flow systems can be more energy-efficient compared to batch reactors, which often require significant energy for heating and cooling cycles. google.com

Greener Process: The ability to operate continuously with high efficiency contributes to a "greener" chemical process with a lower environmental footprint. google.com

Economic Advantages:

Stable Quality: Continuous production generally leads to more consistent and stable product quality. google.com

Suitability for Large-Scale Production: The inherent characteristics of continuous flow processes make them well-suited for large-scale industrial production, meeting growing market demands. google.com

Alternative Synthetic Routes to this compound (e.g., Acrolein-Based)

While the acrylonitrile-based route is predominant, an alternative synthesis pathway for this compound utilizes acrolein and dimethylamine as starting materials. google.com

In this method, acrolein reacts with dimethylamine to form an intermediate, which is then subjected to a reaction with ammonia and hydrogen in the presence of a catalyst. google.com This process is typically carried out at temperatures ranging from 40 to 400°C and a pressure of 6 MPa. google.com Although this route is considered more environmentally friendly, it has been reported to have a lower yield of approximately 91% compared to the acrylonitrile-based method. google.com

Purification and Isolation Methodologies for this compound

Following the synthesis of this compound, purification is necessary to obtain a high-purity product. The primary method for purification is vacuum rectification or distillation. google.com

Chemical Reactivity and Transformation of N,n Dimethyl 1,3 Propanediamine

Nucleophilic Reactivity of Amine Moieties in N,N'-Dimethyl-1,3-propanediamine

The presence of two secondary amine functional groups makes this compound a notable nucleophile. cymitquimica.com The nitrogen atoms readily donate their lone-pair electrons to electrophilic centers, initiating a range of chemical transformations. This reactivity is central to its application as a building block in organic synthesis and as a curing agent for materials like epoxy resins. cymitquimica.comfishersci.ca

As a nucleophile, this compound can undergo N-alkylation reactions with alkylating agents. Such reactions typically involve the substitution of the hydrogen atom on one or both of the nitrogen atoms with an alkyl group. While specific studies detailing the exhaustive alkylation of this compound are not prevalent in the provided results, the general reactivity of amines suggests it would react with alkyl halides or other alkylating agents. nih.gov The process can lead to the formation of tertiary amines or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants. A general challenge in amine alkylation is controlling the degree of alkylation to achieve selectivity, as overalkylation can be a common issue. nih.gov

| Reaction Type | Reactants | General Product | Significance |

| N-Alkylation | This compound, Alkyl Halide | Tertiary Amine / Quaternary Ammonium Salt | Synthesis of more complex amines and cationic compounds. nih.gov |

The amine groups of this compound can react with acylating agents such as acyl chlorides or anhydrides to form amides. This acylation process is a fundamental transformation in organic chemistry. cymitquimica.com The reaction involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, leading to the formation of a new carbon-nitrogen bond and the elimination of a leaving group (e.g., chloride). This reactivity allows for the incorporation of the diamine structure into larger molecules, which is relevant for the synthesis of various organic materials. cymitquimica.com

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water or ammonia (B1221849). This compound can participate in such reactions. For instance, it has been shown to react with the cyano groups of polyacrylonitrile (B21495) fibers, leading to the release of ammonia and the formation of an amide linkage. rsc.org This type of reaction demonstrates its ability to modify polymers and surfaces. While the condensation of the related propane-1,3-diamine with formaldehyde (B43269) is known to produce complex oligomers, specific studies on the condensation products of this compound with aldehydes or ketones were not detailed in the search results. finechem-mirea.ru

Oxidation and Reduction Pathways of this compound

The synthesis of this compound itself often involves a reduction pathway. A common industrial method is the hydrogenation of N,N-dimethylaminopropionitrile. cetjournal.itgoogle.com This process reduces the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂), which is then methylated, or the starting materials are chosen to yield the final product directly.

Table of Synthesis via Reduction

| Precursor | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| N,N-dimethylaminopropionitrile | Raney-Ni | 70 °C, 6 MPa, NaOH solution | >99.5% | cetjournal.it |

Information regarding the specific oxidation pathways of this compound is less prominent in the provided search results. Generally, secondary amines can be oxidized to a variety of products, including hydroxylamines, nitrones, or undergo oxidative C-N bond cleavage, depending on the oxidizing agent and reaction conditions.

Role of this compound as a Reagent in Organic Synthesis

Beyond being a building block, this compound serves as a key reagent in specific synthetic transformations. fishersci.cachemicalbook.com

A significant application of this compound is in the cleavage of N-alkylphthalimides to yield primary amines. fishersci.ca This reaction is a crucial deprotection step in the Gabriel synthesis of primary amines. rsc.org Traditionally, hydrazine (B178648) is used for this transformation, but this compound offers an effective alternative. fishersci.ca The reaction proceeds via nucleophilic attack of the diamine on the carbonyl carbons of the phthalimide (B116566) group, leading to the formation of a stable cyclic byproduct and the liberation of the desired primary amine.

Compatibility and Reactivity Profiles with Other Chemical Classes

The reactivity of this compound is dictated by the two secondary amine groups present in its structure. These amine groups confer basicity and nucleophilicity to the molecule, making it reactive towards a variety of electrophilic compounds. cymitquimica.com It is known to participate in standard amine reactions such as alkylation and acylation. cymitquimica.com

Its role as a crosslinking reagent and hardener is prominent in polymer chemistry, particularly with epoxy resins. cymitquimica.comfishersci.ca The amine groups react with the epoxide rings, leading to the formation of a rigid, cross-linked polymer network. Similarly, it acts as a crosslinking agent for cellulose (B213188) fibers. fishersci.ca Due to its basic nature, it is incompatible with strong oxidizing agents. The compound is also noted as being air-sensitive and should be stored under an inert atmosphere. fishersci.ca Its high flammability and corrosive nature further define its reactivity profile. nih.gov

Table 2: Reactivity Profile of this compound

| Reacts With | Type of Reaction | Outcome/Use |

|---|---|---|

| Isocyanates (e.g., Ethyl isocyanate) | Nucleophilic Addition | Forms urea (B33335) derivatives, intermediates for carbodiimides. orgsyn.org |

| Acyl Halides (e.g., p-Toluenesulfonyl chloride) | Acylation | Dehydration of urea intermediates. orgsyn.org |

| Epoxy Resins | Ring-opening polymerization/Crosslinking | Acts as a hardener or curing agent. cymitquimica.comfishersci.ca |

| Cellulose Fibers | Crosslinking | Used as a crosslinking agent. fishersci.ca |

| Oxidizing Agents | Redox | Incompatible; should be stored away from them. fishersci.ca |

Derivative Chemistry and Analogues of N,n Dimethyl 1,3 Propanediamine

Synthesis and Characterization of Deuterated Analogs (e.g., N,N-Dimethyl-1,3-propylenediamine-d6)

The synthesis of deuterated analogues of N,N'-Dimethyl-1,3-propanediamine, such as N,N-Dimethyl-1,3-propylenediamine-d6, provides researchers with a powerful tool for mechanistic studies. These isotopically labeled compounds are synthesized by replacing specific hydrogen atoms with deuterium (B1214612). The increased mass of deuterium affects the vibrational frequencies of chemical bonds, a change that can be detected by spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry. This isotopic substitution allows for the tracking of the compound and its fragments through complex reaction pathways.

Applications of Deuterated Analogs in Mechanistic Studies

Deuterated analogues are instrumental in elucidating reaction mechanisms. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can reveal whether a particular C-H or N-H bond is broken in the rate-determining step of a reaction. By comparing the reaction kinetics of the deuterated and non-deuterated compounds, researchers can gain detailed insights into the transition states and intermediates of chemical transformations. This information is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Synthesis and Properties of this compound-Derived Schiff Bases

Schiff bases are a class of compounds typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.gov this compound, with its two secondary amine groups, can be readily derivatized to form Schiff bases, which are of significant interest due to their coordination chemistry and potential applications.

Condensation Reactions with Aldehydes (e.g., 2-Pyridine Carboxaldehyde)

A notable example of Schiff base formation is the condensation reaction between this compound and an aldehyde such as 2-pyridine carboxaldehyde. This reaction yields a Schiff base ligand, which can then be used to form metal complexes. samipubco.com The synthesis is typically carried out in a suitable solvent like methanol, and the resulting product can be isolated and characterized using various spectroscopic techniques. samipubco.com The reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine (C=N) bond of the Schiff base. nih.gov

Structural Analysis of Schiff Base Derivatives

The structural elucidation of this compound-derived Schiff bases and their metal complexes is crucial for understanding their properties. Techniques such as FTIR, NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction are employed for this purpose. nih.gov

| Technique | Information Gained |

| FTIR Spectroscopy | Confirms the formation of the Schiff base by showing the characteristic C=N stretching vibration and the absence of the C=O and N-H stretching bands of the starting materials. nih.gov |

| NMR Spectroscopy | Provides detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity of the atoms. nih.gov |

| UV-Vis Spectroscopy | Reveals electronic transitions within the molecule, which can be indicative of the coordination environment in metal complexes. nih.gov |

| Single-Crystal X-ray Diffraction | Provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice. nih.gov |

For instance, in a palladium(II) complex of a Schiff base derived from a diamine, X-ray diffraction data confirmed the C=N bond lengths to be approximately 1.295 Å and 1.296 Å. nih.gov

Development of this compound-Based Polyamine Derivatives

The development of polyamine derivatives from this compound has been an active area of research. These derivatives often exhibit interesting biological activities and are synthesized through various methods, including N-alkylation and N-acylation. nih.gov

N-Methyl-1,3-propanediamine Analogues

N-Methyl-1,3-propanediamine is a closely related analogue of this compound. sigmaaldrich.comnist.gov It has been utilized as a structure-directing agent in the synthesis of crystalline aluminophosphates and in the enzymatic synthesis of intermediates for pharmaceuticals. sigmaaldrich.com The presence of both a primary and a secondary amine group in N-Methyl-1,3-propanediamine allows for differential reactivity, enabling its use in the construction of more complex polyamine structures. nih.gov

Alkyl-Chain Modified Propane-1,3-diamine Derivatives

The fundamental structure of propane-1,3-diamine serves as a scaffold for the synthesis of various N-alkylated derivatives. Research has led to the convenient preparation of a series of N,N'-dialkyl-1,3-propanedialdiminium chlorides, where the alkyl groups attached to the nitrogen atoms are varied. illinois.edu These compounds are precursors to N,N'-dialkyl-1,3-propanedialdimines and their corresponding lithium dialdiminates.

Syntheses have been developed for derivatives with methyl, ethyl, isopropyl, and tert-butyl groups on the nitrogen atoms. illinois.edu For instance, one synthetic route involves the reaction of sodium malondialdehyde with a primary alkylammonium salt. While a claimed synthesis of N,N'-dimethyl-1,3-propanedialdiminium iodide was reported in 1959, detailed spectroscopic data to confirm the structure were not provided. illinois.edu More contemporary and reliable methods have since been established, offering access to a range of these alkyl-chain modified analogues. illinois.edu

The table below summarizes some of the N,N'-dialkyl-1,3-propanediamine-related structures that have been synthesized.

Interactive Data Table: N,N'-Dialkyl-1,3-propanedialdiminium Salts

| Alkyl Group | Compound Name | Precursor |

|---|---|---|

| Methyl | N,N'-Dimethyl-1,3-propanedialdiminium chloride | Methylammonium chloride |

| Ethyl | N,N'-Diethyl-1,3-propanedialdiminium chloride | Ethylammonium chloride |

| Isopropyl | N,N'-Diisopropyl-1,3-propanedialdiminium chloride | Isopropylammonium chloride |

| tert-Butyl | N,N'-Di-tert-butyl-1,3-propanedialdiminium chloride | tert-Butylammonium chloride |

Functionalization of Polymeric Materials Using this compound

The amine groups of this compound provide active sites for reactions with various materials, including polymers. This reactivity allows for the modification of polymer surfaces and bulk properties. A related isomer, N,N-Dimethyl-1,3-propanediamine (DMAPA), is noted for its use as a hardener in epoxy resins and as a cross-linking agent for cellulose (B213188) fibers in the paper industry. fishersci.ca Furthermore, this compound itself can be polymerized with other monomers, such as (chloromethyl)oxirane, to form functional polymers. nih.gov

Modification of Polyacrylonitrile (B21495) Fibers

Polyacrylonitrile (PAN) is a polymer known for its chemical stability and the presence of abundant nitrile groups (C≡N) that can be converted into more active functional groups through chemical reactions. mdpi.comresearchgate.net The modification of PAN with amines is a common strategy to introduce new functionalities. While specific literature detailing the use of this compound for PAN fiber modification is limited, extensive research has been conducted on structurally similar amines, such as 1,3-diaminopropane (B46017) and N-methyl-1,3-propanediamine, which provides a strong model for the expected reaction. acs.org

In a representative study, polyacrylonitrile fibers (PANFs) were modified using 1,3-diaminopropane in a simple heating reflux method to create a solid base catalyst. acs.org This process involves the nucleophilic attack of the amine on the nitrile groups of the PAN structure. Characterization through methods like Fourier transform infrared spectroscopy (FT-IR) and solid-state 13C NMR confirms the chemical modification. FT-IR analysis shows a decrease in the intensity of the nitrile peak (around 2243 cm⁻¹) and the appearance of new peaks corresponding to amide groups. acs.org Solid-state 13C NMR of 1,3-diaminopropane-modified PAN showed a new peak around 40 ppm, assigned to the CH₂ adjacent to the amino group, and another at 165 ppm attributed to the amide carbon (CONH). acs.org

This modification strategy was found to be effective for PAN in both powder and fiber forms. The resulting amine-modified PANF catalyst, designated PANF₁₃-DNM, demonstrated a base site density of 3.0 mmol g⁻¹. acs.org The successful functionalization of PAN fibers with 1,3-diaminopropane suggests that this compound, with its secondary amine functionalities, would likely react in a similar manner, leading to the introduction of N,N'-dimethylaminopropyl groups onto the polymer backbone.

The table below outlines the research findings for the modification of polyacrylonitrile with a closely related diamine.

Interactive Data Table: Research Findings on Modification of Polyacrylonitrile Fibers with 1,3-diaminopropane

| Parameter | Finding | Source |

|---|---|---|

| Reactant | 1,3-diaminopropane | acs.org |

| Substrate | Polyacrylonitrile Fibers (PANF) | acs.org |

| Reaction | Heating reflux in water | acs.org |

| Resulting Material | 1,3-diaminopropane-modified PANF (PANF₁₃-DNM) | acs.org |

| Base Site Density | 3.0 mmol g⁻¹ | acs.org |

| Application | Catalyst for aldol (B89426) condensation | acs.org |

Catalytic Applications of N,n Dimethyl 1,3 Propanediamine and Its Derivatives

N,N'-Dimethyl-1,3-propanediamine as an Organic Catalyst

The basic and nucleophilic nature of this compound, owing to its amine functional groups, allows it to function as an effective organic catalyst in several important reactions. cymitquimica.com

Catalysis in Carbon-Carbon Bond Forming Reactions (e.g., Knoevenagel Condensation)

This compound has proven to be a highly effective catalyst for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. In one notable application, the compound was immobilized on a polyacrylonitrile (B21495) fiber (PANF) to create a heterogeneous catalyst. rsc.org This novel fiber catalyst facilitated the Knoevenagel condensation between various aromatic aldehydes and active methylene (B1212753) compounds, leading to excellent yields of the corresponding α,β-unsaturated products. rsc.org

The study highlighted the versatility of this catalytic system, which was effective in a range of solvents with varying polarities. rsc.org A key advantage of this approach is the reusability of the catalyst; the fiber catalyst could be recovered and reused up to ten times without any significant loss of activity. rsc.org This demonstrates a sustainable and efficient method for conducting Knoevenagel condensations. The immobilization of this compound onto the fiber support occurs through its primary amine group, leaving the tertiary amine available for catalysis. rsc.org

Table 1: Knoevenagel Condensation Catalyzed by this compound-Functionalized Fiber rsc.org

| Entry | Aldehyde | Active Methylene Compound | Product | Yield (%) |

| 1 | Benzaldehyde | Malononitrile | 2-Benzylidenemalononitrile | 98 |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | 2-(4-Chlorobenzylidene)malononitrile | 99 |

| 3 | 4-Nitrobenzaldehyde | Malononitrile | 2-(4-Nitrobenzylidene)malononitrile | 99 |

| 4 | Benzaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-phenylacrylate | 95 |

Role as a Co-catalyst in Polymerization Processes (e.g., Polyurethane Production)

This compound and its related structures are utilized in the production of polyurethanes. While detailed research findings on its specific role as a co-catalyst are proprietary to industrial processes, it is understood that diamines like this compound can act as chain extenders or curing agents in the formation of polyurethane and polyurea polymers. fishersci.cahoochemtec.com Its two amine groups can react with isocyanate groups, contributing to the polymer's structure and properties.

Asymmetric Catalysis Using Chiral this compound Derivatives (e.g., Asymmetric Michael Addition)

Chiral derivatives of diamines, including structures related to this compound, are instrumental in the field of asymmetric catalysis. These chiral catalysts are designed to create specific stereoisomers of a product, a crucial aspect of modern pharmaceutical and fine chemical synthesis.

For instance, chiral pyrrolidine-functionalized polyacrylonitrile fiber catalysts have been developed for the asymmetric Michael addition of ketones to nitrostyrenes in an aqueous phase. rsc.org While not a direct derivative of this compound, this research showcases the principle of using immobilized chiral amines on a fiber support for asymmetric reactions. The modification of polyacrylonitrile fiber with this compound itself has been shown to create a rougher and more functionalized surface suitable for further catalytic applications. rsc.org

The development of chiral Lewis acids and other organocatalysts for enantioselective Michael additions is an active area of research, with the aim of achieving high enantiomeric excess in the desired products. chemrxiv.org

This compound as a Ligand in Metal Catalysis

The nitrogen atoms in this compound possess lone pairs of electrons, enabling them to act as effective ligands that can coordinate with metal ions to form stable complexes. These metal complexes often exhibit significant catalytic activity.

Transition Metal Complexes for Oxidation Reactions

While specific examples of this compound itself in transition metal-catalyzed oxidation reactions are not extensively detailed in the provided results, the broader class of diamine ligands is crucial in this area. For example, structurally similar ligands like 1,3-propanediamine-N,N'-diacetate (1,3-pdda²⁻) readily form complexes with transition metals such as cobalt(III) and chromium(III). nih.gov These complexes can participate in various catalytic cycles, including oxidation reactions. The geometry and electronic properties of the resulting metal complex, dictated by the ligand, are key to its catalytic performance.

Catalytic Activity in Various Chemical Reactions

The application of this compound as a ligand extends to a variety of other metal-catalyzed reactions. For example, palladium complexes bearing diamine ligands are used in catalytic asymmetric desymmetrization reactions. nih.gov While this specific study focused on meso-1,2-diamines, it illustrates the principle of using chiral diamine-metal complexes to achieve high enantioselectivity.

Furthermore, gallium(III) complexes with the related 1,3-propanediamine-N,N'-diacetate ligand have been synthesized and characterized, demonstrating the versatility of the propanediamine backbone in forming complexes with different metals. nih.gov These complexes can have applications beyond catalysis, including in medicinal chemistry. The ability of this compound to form stable chelates with metal ions makes it a valuable component in the design of novel catalysts for a wide array of chemical transformations.

Coordination Chemistry of N,n Dimethyl 1,3 Propanediamine

Ligand Characteristics of N,N'-Dimethyl-1,3-propanediamine

The coordination properties of this compound are dictated by its molecular structure, which includes two nitrogen donor atoms and methyl groups that introduce specific steric and electronic effects.

Denticity and Coordination Modes

This compound typically functions as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. The flexible propane (B168953) backbone allows the ligand to form a stable six-membered chelate ring with the metal ion. This chelation enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect.

The coordination of the two nitrogen atoms to a single metal center is the most common binding mode. The conformation of the six-membered ring formed upon chelation can vary, often adopting a chair or boat conformation depending on the metal ion and other ligands present in the coordination sphere. For instance, in some nickel(II) complexes involving ligands derived from 1,3-diaminopropane (B46017), the six-membered ring adopts a symmetric boat conformation. researchgate.net

Steric and Electronic Influences on Metal Binding

The presence of methyl groups on the nitrogen atoms of this compound introduces both steric and electronic effects that influence its coordination to metal centers.

Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the nitrogen atoms. This enhanced basicity and nucleophilicity make the ligand a stronger electron donor to the metal ion, potentially leading to more stable metal complexes compared to its unsubstituted analogue, 1,3-propanediamine. cymitquimica.com

Steric Effects: While the methyl groups are relatively small, they do introduce some steric hindrance around the nitrogen donor atoms. This steric bulk can influence the coordination geometry of the resulting complex and may affect the approach of other ligands to the metal center. nih.gov The interplay between steric and electronic effects can be finely tuned by modifying substituents on the ligand, which in turn affects the structure, reactivity, and even catalytic activity of the metal complex. nih.govresearchgate.net The steric demands of a ligand can lead to changes in coordination number, bond angles, and bond lengths. nih.govresearchgate.net

Synthesis and Isolation of Metal Complexes of this compound

Metal complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the nature of the isolated complex.

Complexes with Main Group Metals (e.g., Aluminum, Gallium)

While less common than transition metal complexes, this compound and its derivatives can form complexes with main group metals. For example, related diamine ligands have been used to synthesize complexes with gallium(III). The synthesis of a dinuclear gallium(III) complex with 1,3-propanediamine-N,N'-diacetate, for instance, involves reacting gallium(III) hydroxide (B78521) with the ligand in a water/ethanol (B145695) solution. nih.gov In such complexes, the gallium ion typically exhibits an octahedral coordination geometry. nih.gov Hexadentate ligands derived from 1,3-propanediamine, such as 1,3-propanediamine-N,N,N',N'-tetraacetate (1,3-pdta⁴⁻), have been shown to coordinate to gallium(III) through two nitrogen and four carboxylate oxygen atoms, resulting in distorted octahedral complexes. bg.ac.rs

Complexes with Transition Metals (e.g., Copper, Cadmium, Cobalt, Zinc)

This compound readily forms complexes with a wide range of transition metals. The synthesis usually involves the direct reaction of the ligand with a metal salt, such as a halide or nitrate, in a solvent like ethanol or water.

Copper(II) Complexes: The reaction of copper(II) salts with 1,3-propanediamine or its derivatives often leads to the formation of square planar or distorted square pyramidal complexes. nih.gov For example, copper(II) complexes with Schiff base ligands derived from 1,3-propanediamine have been synthesized and structurally characterized, revealing five-coordinated copper centers in highly distorted square pyramidal geometries. researchgate.net

Cobalt Complexes: Cobalt(III) complexes with ligands derived from N,N-dimethyl-1,3-diaminopropane have been synthesized. researchgate.net In some cases, these complexes can have an octahedral geometry. bohrium.com

Zinc(II) and Cadmium(II) Complexes: Zinc and cadmium, being d¹⁰ metals, exhibit flexibility in their coordination geometry, commonly forming tetrahedral or octahedral complexes. Complexes with ligands based on 1,3-propanediamine have been reported, often showing octahedral geometry. bohrium.com

The synthesis of these complexes is often straightforward, and the products can be isolated as crystalline solids by cooling the reaction mixture or by slow evaporation of the solvent.

Structural Characterization of this compound Metal Complexes

In many structurally characterized complexes involving ligands derived from 1,3-propanediamine, the metal center adopts a geometry that is influenced by both the ligand's bite angle and the steric requirements of other ligands in the coordination sphere.

For example, a dinuclear gallium(III) complex with a 1,3-propanediamine-based ligand features two octahedrally coordinated Ga(III) ions. nih.gov Each metal ion is bound to two nitrogen atoms and two oxygen atoms from the organic ligand, with two bridging hydroxyl groups completing the coordination sphere. nih.gov

In a nickel(II) complex with a Schiff base ligand derived from 1,3-diaminopropane, the nickel atom is in a slightly distorted square planar geometry. researchgate.net The conformation of the six-membered chelate ring, which includes the metal, two nitrogen atoms, and the three-carbon propane backbone, is a symmetric boat. researchgate.net

The table below summarizes selected structural data for metal complexes with ligands derived from 1,3-propanediamine, illustrating typical coordination environments.

| Metal Ion | Ligand System | Coordination Geometry | Key Structural Features |

| Gallium(III) | 1,3-propanediamine-N,N'-diacetate | Octahedral | Dinuclear complex with bridging hydroxyl groups. nih.gov |

| Nickel(II) | Schiff base of pyrrole-2-carboxaldehyde and 1,3-diaminopropane | Distorted Square Planar | Monomeric complex with a boat conformation for the chelate ring. researchgate.net |

| Copper(II) | Schiff base of o-vanillin and N,N-dimethyl-1,3-diaminopropane derivative | Distorted Square Pyramidal | Mononuclear complex with a five-coordinate copper center. researchgate.net |

| Cobalt(II), Nickel(II), Zinc(II) | Ternary Schiff base with 1,3-propanediamine | Octahedral | The primary Schiff base acts as a monobasic tridentate ligand. bohrium.com |

These structural studies are crucial for understanding the subtle interplay of electronic and steric factors that govern the coordination chemistry of this compound and its derivatives.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an essential technique for the precise determination of the three-dimensional structure of metal complexes, providing definitive information on coordination geometry, bond lengths, and bond angles.

A comprehensive search of the scientific literature and crystallographic databases reveals a notable lack of publicly available single-crystal X-ray diffraction data for metal complexes of this compound. While studies on complexes with similar ligands, such as 2,2-dimethyl-1,3-propanediamine, have been reported, this data cannot be directly extrapolated to the title compound due to differences in the substitution pattern which can significantly impact the coordination environment. For instance, a chromium(III) complex with 2,2-dimethyl-1,3-propanediamine, trans-anti-[Cr(Me₂tn)₂(N₃)₂]ClO₄·2H₂O, has been synthesized and structurally characterized, revealing a distorted octahedral geometry around the chromium atom. nih.gov In this complex, the Cr-N(Me₂tn) bond lengths are reported as 2.081(2) Å and 2.082(2) Å. nih.gov However, without specific crystallographic data for this compound complexes, a detailed discussion of their coordination geometries and bond lengths remains speculative.

Spectroscopic Characterization of Metal Complexes (e.g., FT-IR, UV-Vis, Powder XRD)

Spectroscopic techniques are invaluable for characterizing the formation and properties of metal complexes in the absence of single-crystal data.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy can provide evidence of ligand coordination. The N-H stretching vibration of the free this compound ligand would be expected to shift upon coordination to a metal ion. Similarly, changes in the C-N stretching vibrations would also indicate complex formation. While FT-IR spectra of the free ligand are available, specific data for its metal complexes are not widely reported.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a metal complex, which can provide information about its coordination geometry. The d-d transitions of the metal ion are particularly sensitive to the ligand field environment. Without experimental UV-Vis spectra for this compound complexes, a detailed analysis of their electronic properties is not possible.

Powder XRD: Powder X-ray diffraction (PXRD) is a useful technique for identifying crystalline phases and can be used to confirm the formation of a new crystalline complex. However, it does not provide the detailed structural information obtainable from single-crystal X-ray diffraction. No specific powder XRD data for metal complexes of this compound were found in the reviewed literature.

Stability and Reactivity of this compound Metal Complexes

The stability of metal complexes is influenced by factors such as the nature of the metal ion and the ligand. The chelate effect, resulting from the formation of a six-membered ring upon coordination of this compound, is expected to contribute to the thermodynamic stability of its complexes. The reactivity of these complexes, including ligand substitution and redox reactions, will be influenced by the steric hindrance provided by the methyl groups and the electronic properties of the metal center. However, a detailed discussion on the stability and reactivity of this compound metal complexes is hampered by the lack of specific experimental studies on this topic.

Advanced Spectroscopic Characterization and Computational Studies of N,n Dimethyl 1,3 Propanediamine

Nuclear Magnetic Resonance (NMR) Spectroscopy of N,N'-Dimethyl-1,3-propanediamine

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Determination of Microscopic Protonation Constants via NMR Titration

The basicity of the two nitrogen atoms in this compound can be characterized by microscopic protonation constants (k₁, k₂, k₁₂, and k₂₁). These constants describe the individual protonation steps of the two non-equivalent nitrogen atoms. An effective method for determining these constants is through NMR titration. acs.org

In a study by Onasch et al., the ¹H NMR chemical shifts of the N-methyl and various methylene (B1212753) protons were monitored as a function of the pD of the solution. acs.org The changes in chemical shifts upon protonation allow for the calculation of the macroscopic pKₐ values. From these, the microscopic protonation constants can be derived. The process involves the sequential protonation of the two nitrogen atoms, and the observed chemical shift at any given pD is a weighted average of the shifts of the free base, the two possible monoprotonated species, and the diprotonated species.

The relationships between the macroscopic and microscopic constants are given by:

K₁ = k₁ + k₂

1/K₂ = 1/k₁₂ + 1/k₂₁

k₁k₁₂ = k₂k₂₁

where K₁ and K₂ are the macroscopic dissociation constants. By fitting the experimental titration curves to the theoretical model, the values for the microscopic protonation constants can be extracted. This provides a detailed picture of the protonation behavior of the diamine.

Table 1: Protonation Constants of this compound

| Constant | Description |

|---|---|

| k₁ | Microscopic constant for protonation at N |

| k₂ | Microscopic constant for protonation at N' |

| k₁₂ | Microscopic constant for protonation at N' of the N-protonated species |

| k₂₁ | Microscopic constant for protonation at N of the N'-protonated species |

| K₁ | First macroscopic dissociation constant |

This table is based on the principles described in the NMR titration experiment. acs.org

Application of Deuterated Analogs in NMR Spectral Analysis

While specific studies on the use of deuterated this compound for NMR analysis are not prevalent in the literature, the principles of deuterium (B1214612) labeling are well-established and offer significant advantages in spectral analysis. fu-berlin.denih.govnih.gov Deuterium (²H) has a spin of 1, and its resonance frequency is different from that of protium (B1232500) (¹H). Replacing specific protons with deuterium can simplify complex ¹H NMR spectra by removing corresponding signals and their couplings.

For this compound, selective deuteration could be employed to:

Aid in Signal Assignment: By synthesizing analogs with deuterium at specific positions (e.g., on the methyl groups, or at the α, β, or γ methylene positions), the corresponding signals in the ¹H NMR spectrum can be definitively assigned.

Simplify Coupling Patterns: The removal of a proton and its replacement with deuterium eliminates the H-H coupling interactions, leading to simpler multiplets for neighboring protons. This can be particularly useful in resolving overlapping signals.

Study Reaction Mechanisms: Deuterium labeling is a powerful tool for tracing the path of atoms in chemical reactions, which could be applied to studies involving this compound as a reactant or catalyst.

Investigate Isotope Effects: The substitution of hydrogen with deuterium can lead to observable isotope effects on chemical shifts and coupling constants, providing insights into molecular geometry and hydrogen bonding. fu-berlin.denih.gov

The synthesis of deuterated analogs of this compound could be achieved through various synthetic routes, potentially involving the use of deuterated starting materials or through H/D exchange reactions under specific conditions.

Mass Spectrometry Applications in this compound Research

Mass spectrometry is a key technique for determining the molecular weight and elucidating the fragmentation pathways of molecules. For this compound, electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns. nist.gov

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of this ion is dominated by cleavage at the C-C bonds adjacent to the nitrogen atoms (α-cleavage), which is a common fragmentation pathway for amines. jove.comlibretexts.orgmiamioh.edu This process leads to the formation of stable, nitrogen-containing resonance-stabilized cations.

The major fragments observed in the mass spectrum of this compound are a result of the loss of various alkyl radicals. The base peak in the spectrum is often due to the most stable carbocation formed through α-cleavage.

Table 2: Characteristic Mass Spectral Fragments of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 102 | [CH₃NH(CH₂)₃NHCH₃]⁺ (Molecular Ion) |

| 58 | [CH₂=N⁺HCH₃] or [CH₃NHCH₂CH₂]⁺ |

| 44 | [CH₂=N⁺H₂] |

This table represents a generalized fragmentation pattern for aliphatic diamines and is consistent with the expected fragmentation of this compound. nist.gov

Computational Chemistry Approaches for this compound Systems

Computational chemistry provides a theoretical framework to understand the structural and electronic properties of molecules like this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.commdpi.comnih.gov While specific DFT studies focused solely on this compound are not extensively reported, the application of DFT to similar aliphatic amines and diamines provides a basis for understanding its properties. DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic properties.

The electronic structure of a molecule is fundamentally related to its reactivity. Key descriptors of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov

For this compound, the HOMO is expected to be localized on the nitrogen lone pairs. The LUMO would be an anti-bonding orbital associated with the C-N or C-H bonds. A smaller HOMO-LUMO gap generally suggests higher reactivity. DFT calculations could provide quantitative values for these orbital energies and the energy gap, offering insights into the molecule's chemical behavior.

Table 3: Predicted Electronic Properties of this compound from General Chemical Principles

| Property | Expected Characteristic |

|---|---|

| HOMO | Localized on nitrogen lone pair electrons |

| LUMO | Anti-bonding σ* orbitals |

| HOMO-LUMO Gap | Relatively large, characteristic of a stable aliphatic diamine |

This table is based on the general principles of electronic structure for aliphatic amines.

Conformation-Dependent Charge Transfer Investigations

The flexible three-carbon backbone of 1,3-propanediamine derivatives allows for a variety of conformational isomers, which in turn significantly influences their electronic properties, particularly charge transfer phenomena. While direct studies on this compound are not extensively documented in the public domain, research on the closely related N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA) provides critical insights into these processes.

In studies of TMPDA, optical excitation using a 200 nm pump pulse initiates a localized charge on one of the two nitrogen atoms. nih.gov This localized charge can then be partially transferred to the other nitrogen atom. This process is intimately linked to the structural motions of the three-carbon skeleton. Following the initial excitation, a rapid internal conversion from the 3p to the 3s state occurs within approximately 430 femtoseconds. nih.gov This leads to an initial population of different conformers, which then equilibrate over a timescale of about 2.64 picoseconds. nih.gov

The different conformers exhibit distinct charge distributions. For instance, in TMPDA, the extended conformers (designated as 3s_h) and folded conformers (designated as 3s_l) show different degrees of charge delocalization. nih.gov The final equilibrium state represents a balance between these conformational populations. This conformation-dependent charge transfer is a key characteristic of flexible diamines and is crucial for understanding their reactivity and potential applications in molecular electronics and photochemistry.

Wavefunction Analysis and Electron Lone Pair Interactions

The electronic behavior of this compound is largely governed by the interactions between the lone pairs of electrons on the two nitrogen atoms. Wavefunction analysis methods, such as Natural Bond Orbital (NBO) analysis, are instrumental in characterizing these interactions. Two primary types of lone pair interactions are observed in similar diamine systems: through-space interaction (TSI) and through-bond interaction (TBI). nih.gov

TSI involves the direct overlap of the lone pair orbitals in space, which is significant in folded conformations where the nitrogen atoms are in close proximity. TBI, on the other hand, is mediated by the intervening sigma bonds of the carbon skeleton. The relative contributions of TSI and TBI are highly dependent on the molecular conformation.

Another important non-covalent interaction involving electron lone pairs is the n→π* interaction. This occurs when a lone pair (n) on a nitrogen atom delocalizes into an antibonding π* orbital of a nearby carbonyl group or aromatic ring. nih.gov This interaction, similar in nature to a hydrogen bond, can play a significant role in determining the conformational preferences of molecules. nih.gov Computational studies have shown that the strength of this interaction can be modulated by introducing electronic substituents, providing a strategy for fine-tuning molecular conformation and properties. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules like this compound. By simulating the atomic motions over time, MD can provide detailed information about conformational changes, intermolecular interactions, and transport properties.

For flexible molecules such as diamines, MD simulations can be used to explore the potential energy surface and identify the most stable conformers. A conformational analysis of the related 2,2-dimethylpropane-1,3-diaminium cation revealed several low-energy staggered conformations (gauche and anti) and higher-energy eclipsed conformations. mdpi.com The global minimum energy conformation was found to be the anti-anti-conformation where the nitrogen and carbon atoms are all in-plane. mdpi.com

MD simulations are also employed to study the interactions of diamines with other molecules and materials. For instance, simulations of diamino-functionalized mesosilica spheres have been used to investigate the adsorption of dye molecules from wastewater. researchgate.net These simulations provide insights at the atomic level into the interactions between the diamine functional groups and the pollutant molecules, which is not easily achievable through experimental methods alone. researchgate.net By predicting properties such as adsorption capacities and interaction energies, MD simulations can guide the design of new materials with enhanced performance. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. researchgate.netwikipedia.org These models are invaluable in the design of new derivatives of this compound by predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

A typical QSAR study involves the following steps:

Data Set Preparation: A set of derivatives with known activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, steric), are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. youtube.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For derivatives of aliphatic amines, QSAR models have been successfully developed to predict properties like toxicity. nih.gov In these studies, descriptors such as the 1-octanol/water partition coefficient (log KOW) have been shown to be good predictors of toxicity. nih.gov For more complex biological activities, a combination of various descriptors is often required. For example, in a QSAR study of phosphonate (B1237965) derivatives, structural and electronic parameters were found to influence their biological behavior. nih.gov

The insights gained from QSAR models can guide the design of new this compound derivatives with improved activity. For example, if a model indicates that a particular descriptor, such as molecular volume or a specific electronic property, is positively correlated with the desired activity, new derivatives can be designed to enhance that feature.

Table 1: Key Steps and Considerations in QSAR Modeling

| Step | Description | Key Considerations |

| Data Set Selection | Compiling a set of molecules with measured biological activity or property of interest. | The data set should be diverse and span a wide range of activity values. |

| Descriptor Calculation | Generating numerical representations of molecular structure, including constitutional, topological, geometrical, and electronic descriptors. | The choice of descriptors should be relevant to the biological endpoint being modeled. |

| Statistical Model Building | Using methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to create a correlative model. | The statistical method should be appropriate for the complexity of the data. |

| Model Validation | Assessing the robustness and predictive power of the QSAR model using techniques like cross-validation and external test sets. | A well-validated model is crucial for making reliable predictions for new compounds. |

Retrosynthetic Analysis for Derivative Design

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. youtube.comyoutube.com This approach is fundamental to the design of novel derivatives of this compound.

The process begins by identifying key functional groups and bonds in the target derivative. Disconnections are then made at strategic points, leading to precursor molecules called synthons, which are idealized fragments. For each synthon, a corresponding synthetic equivalent, a real chemical reagent, is identified. youtube.com

For example, to design a derivative of this compound with a substituent on the carbon backbone, a retrosynthetic approach might involve a disconnection of one of the C-N bonds. This could lead to a synthon of a 3-substituted-propylamine and a methylamine (B109427) equivalent. The synthesis of this compound itself can be achieved through various routes, such as the reaction of 1,3-diaminopropane (B46017) with a methylating agent or the hydrogenation of N,N-dimethylaminopropionitrile, which is formed from dimethylamine (B145610) and acrylonitrile (B1666552). google.comresearchgate.net

By applying retrosynthetic principles, chemists can devise multiple synthetic routes to a target derivative. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the efficiency of the reactions, and the ease of purification. This systematic approach allows for the rational design and synthesis of a wide array of this compound derivatives with diverse functionalities for various applications.

Mechanistic Investigations of Biological Interactions Involving N,n Dimethyl 1,3 Propanediamine

N,N'-Dimethyl-1,3-propanediamine as a Ligand for Biological Targets

This compound functions as a chelating ligand, a molecule that can form several bonds to a single central metal ion. This property is central to its biological significance, as the resulting metal complexes are often the active species that interact with biological macromolecules. The structure of the diamine ligand can influence the geometry, stability, and reactivity of the metal complex, thereby tuning its biological activity.

Interaction with Enzymes and Receptors

Complexes incorporating this compound or structurally similar ligands have been investigated for their interactions with key biological proteins like enzymes and receptors.

While direct enzyme inhibition studies on the free this compound are not extensively documented, its derivatives, particularly metal complexes, show notable interactions. The mechanism often involves the metal complex binding to the enzyme's active site or an allosteric site, leading to a conformational change that either inhibits or activates the enzyme. The coordination of the diamine ligand to the metal center is crucial, as it dictates the complex's three-dimensional shape and electronic properties, which in turn determine its binding specificity and affinity for the enzyme.

The derivatives of this compound can modulate biochemical pathways by interacting with cellular receptors. A notable example is the ability of certain gallium(III) complexes with propanediamine-based ligands to interfere with the quorum-sensing (QS) system in bacteria like Pseudomonas aeruginosa. nih.gov Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.

These gallium(III) complexes have been shown to modulate the quinolone-mediated QS system and reduce the production of virulence factors such as pyocyanin (B1662382) by up to 43%. nih.gov This suggests that the complex, structured in part by the diamine ligand, can bind to components of the QS signaling pathway, disrupting bacterial communication and pathogenicity. nih.gov Furthermore, studies on the interaction of these complexes with bovine serum albumin (BSA), a major transport protein in the blood, indicate strong binding, which is crucial for the potential distribution and bioavailability of such compounds in a biological system. nih.gov

Signal Transduction Pathway Modulation

The modulation of signal transduction pathways is a key aspect of the biological activity of this compound derivatives. By interfering with specific signaling cascades, these compounds can exert effects such as antimicrobial or antiproliferative activity. The aforementioned modulation of the bacterial quorum-sensing pathway is a clear example of signal transduction interference. nih.gov In cancer cells, derivatives can influence pathways that control cell growth, proliferation, and apoptosis. The specific mechanisms often relate to the complex's ability to interact with pathway components, which can include binding to DNA (as discussed below) or interacting directly with signaling proteins.

DNA-Binding Studies of this compound Complexes

A significant area of research has been the interaction of metal complexes containing this compound (often referred to as N,N'-dimethyltrimethylenediamine in studies) with DNA. Understanding this interaction is fundamental, as DNA is the primary target for many anticancer and antimicrobial drugs.

Studies on palladium(II) complexes with N,N'-dimethyltrimethylenediamine have revealed multiple modes of interaction with calf thymus DNA (CT-DNA). nih.gov Techniques such as UV-Vis absorption spectrophotometry, circular dichroism (CD) spectroscopy, and viscosity measurements are employed to elucidate these interactions. The findings support that these complexes can bind to DNA through a combination of electrostatic interactions with the DNA backbone and partial intercalation, where the molecule inserts itself between the base pairs of the DNA helix. nih.govbohrium.com This binding can lead to structural changes in the DNA, such as an increase in its melting temperature and alterations in its viscosity. nih.gov The ability of the Pd(II) complex to displace methylene (B1212753) blue, a known DNA intercalator, further confirms its interactive capability. nih.gov

Similarly, complexes of other metals like copper(II), cobalt(II), nickel(II), and zinc(II) with Schiff base ligands that incorporate a 1,3-propanediamine moiety also show significant DNA binding. bohrium.com These interactions are often characterized by groove binding. bohrium.com The binding affinity is quantified by a binding constant (Kb), with higher values indicating stronger interaction.

| Complex | DNA Type | Binding Constant (Kb) (M⁻¹) | Proposed Binding Mode | Reference |

|---|---|---|---|---|

| PdCl₂(N,N'-dimethyltrimethylenediamine) | Calf Thymus DNA | 2.69 x 10³ | Partial Intercalation & Electrostatic | nih.gov |

| Copper(II) Schiff Base Complex (with 1,3-propanediamine) | Calf Thymus DNA | Higher than other tested metals (Co, Ni, Zn) | Groove/Electrostatic | bohrium.com |

| [Ni(HL1)₂] | Calf Thymus DNA | 10⁴ - 10⁵ L·mol⁻¹ range | Intercalation & Hydrogen Bonding | europeanreview.org |

| [Cu(HL1)₂] | Calf Thymus DNA | 10⁴ - 10⁵ L·mol⁻¹ range | Intercalation & Hydrogen Bonding | europeanreview.org |

Mechanistic Aspects of Antiproliferative Activity of this compound Derivatives

The derivatives of this compound, especially its metal complexes, have demonstrated notable antiproliferative activity against various cancer cell lines. The mechanism of this activity is multifaceted and often linked to the synergistic effect of the metal ion and the ligand.

Palladium(II) complexes with ligands derived from 1,3-propanediamine have shown in vitro cytotoxicity against several tumor cell lines, including 4T1 (murine breast cancer), CT26 (murine colon carcinoma), MDA-MD-468 (human breast cancer), and HCT116 (human colon cancer). researchgate.net The lipophilicity of these compounds, which is their ability to dissolve in fats and lipids, has been shown to correlate with their antiproliferative activity, suggesting that the ability to cross cell membranes is a crucial factor. researchgate.net

Similarly, Schiff base complexes of copper(II), cobalt(II), nickel(II), and zinc(II) containing 1,3-propanediamine have been evaluated for their cytotoxicity against the MCF-7 human breast cancer cell line. bohrium.com The results indicated that the metal complexes were more toxic to the cancer cells than the parent ligand alone, with the copper(II) complexes exhibiting the greatest cytotoxicity. bohrium.com The enhanced biological activity of the metal complexes is often attributed to the chelation theory, which suggests that the coordination of the metal reduces its polarity, increases the lipophilicity of the complex, and facilitates its penetration through the lipid membrane of the cancer cells.

The proposed mechanisms for antiproliferative activity often involve the induction of apoptosis (programmed cell death), which can be triggered by the complex's interaction with DNA, leading to the inhibition of DNA replication and transcription. Another potential mechanism is the generation of reactive oxygen species (ROS), which can cause significant oxidative stress and damage to cellular components, ultimately leading to cell death. researchgate.net

| Derivative/Complex | Cell Line | Activity/Finding | Reference |

|---|---|---|---|

| Palladium(II) complexes with (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid derivatives | 4T1, CT26, MDA-MD-468, HCT116 | In vitro cytotoxic activity observed; correlates with lipophilicity. | researchgate.net |